molecular formula C14H10Br2N2 B6293113 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 2404733-66-8

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B6293113
CAS No.: 2404733-66-8
M. Wt: 366.05 g/mol
InChI Key: HXNGTJRJGCSKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C14H10Br2N2. It is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, exposure to light, humidity, or reactive chemicals may impact its behavior.

Researchers should explore its targets, pathways, and environmental context to harness its benefits effectively . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. A common method uses a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine has several applications in scientific research:

Properties

IUPAC Name

3,6-dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2/c1-9-7-11(15)8-18-13(16)12(17-14(9)18)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNGTJRJGCSKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2Br)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.